![molecular formula C19H14FN5OS B2950660 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide CAS No. 893934-29-7](/img/structure/B2950660.png)
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. In one reported method, the compound was synthesized by coupling with 2,4-difluorophenylacetic acid, followed by cyclization with hydrazine .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system . The compound also contains a 4-fluorophenyl group and a phenylacetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and cyclization reactions . The compound was synthesized under ultrasonic-assisted conditions, which can lead to shorter reaction times and higher yields .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with the pyrazolo[3,4-d]pyrimidin-4-yl moiety have been shown to exhibit potent antimicrobial properties . They can be synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of fluorine atoms can enhance the compound’s effectiveness by influencing its membrane permeability and metabolic pathways .
Anticancer Research
Fluorinated pyrazole derivatives, such as CCG-312693, are of interest in anticancer research . Their ability to interact with cancer cell receptors and disrupt cellular processes makes them valuable for developing new chemotherapy agents. The compound’s structure allows for the exploration of its interaction with specific cancer targets .
Antiviral Applications
The structural features of CCG-312693 suggest potential antiviral applications . The compound could be investigated for its efficacy against viruses by examining its ability to inhibit viral replication or interfere with virus-cell binding .
Anti-inflammatory Properties
The pyrazolo[3,4-d]pyrimidin-4-yl group is known for its anti-inflammatory properties . CCG-312693 could be utilized in the development of new anti-inflammatory drugs, especially for conditions where current treatments are ineffective or cause significant side effects .
Analgesic Effects
Research into the analgesic effects of pyrazole derivatives indicates that CCG-312693 might be used to create pain-relieving medications. Its molecular structure could be key in designing drugs that offer pain relief without the addictive properties of opioids .
COX-2 Inhibition
Compounds like CCG-312693 have been associated with COX-2 inhibitory activity , which is crucial in the management of pain and inflammation. Investigating this compound’s COX-2 inhibition could lead to the development of safer and more effective anti-inflammatory drugs .
Mécanisme D'action
Target of Action
The primary targets of the compound “2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenylacetamide” are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit diverse biological activities . .
Mode of Action
Pyrazolo[3,4-d]pyrimidines, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidines are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of pyrazolo[3,4-d]pyrimidines, it is likely that this compound has multiple effects at the molecular and cellular levels
Orientations Futures
The compound has shown promising results as a CDK2 inhibitor, suggesting it could have potential applications in cancer treatment . Future research could focus on further investigating its biological activity, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-13-6-8-15(9-7-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFOZHXXMUHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


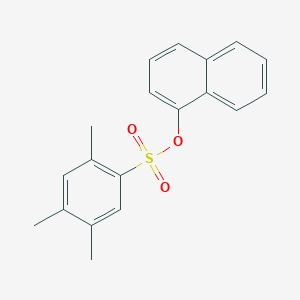
![4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2950581.png)
![4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2950582.png)
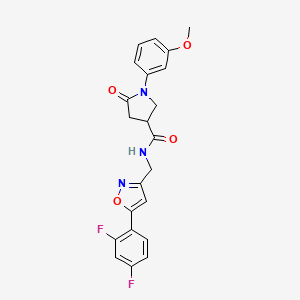
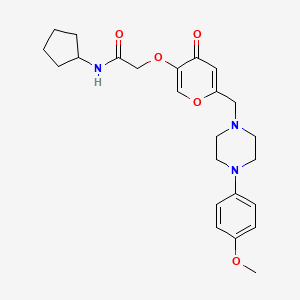
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2950588.png)
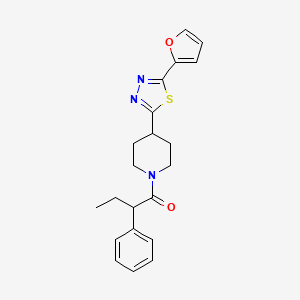
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2950592.png)
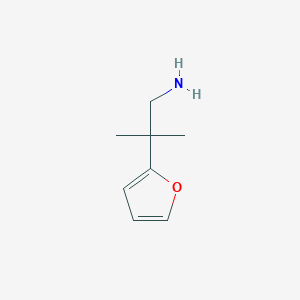
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2950594.png)
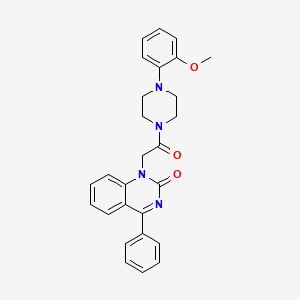
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2950597.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2950601.png)